molecular formula C21H28N2O3S2 B2519548 N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-22-5

N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2519548
CAS No.: 941875-22-5
M. Wt: 420.59
InChI Key: NXFQACIWJSWAHT-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H28N2O3S2 and its molecular weight is 420.59. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For example, cyclocondensation of dimethoxybenzyl with N-substituted cyanoacetamide resulted in enaminoamides showing significant analgesic effects comparable to sodium metamizole in hotplate tests. Many of these compounds also displayed anti-inflammatory effects in carrageenan models, suggesting their potential in pain management and inflammation reduction (Yusov et al., 2019).

Antitumor Activities

Research on N-substituted acetamide derivatives bearing heterocyclic rings, including thiazole structures, has identified compounds with significant anticancer activities against various human tumor cell lines. These findings underline the therapeutic potential of thiazole derivatives in oncology (Yurttaş et al., 2015).

Antimicrobial and Antitubercular Activities

Thiazole-based compounds have been synthesized and screened for antimicrobial and antitubercular properties. Some derivatives displayed promising activities against a range of bacteria and fungi, highlighting their potential as new antimicrobial agents. These findings suggest the versatility of thiazole derivatives in developing novel treatments for infectious diseases (Shaikh et al., 2015).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes have been investigated, revealing their potential applications in electronic and photonic devices. These properties include significant optical band gaps and satisfactory switching times, making them suitable for use in various optoelectronic applications (Camurlu & Guven, 2015).

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-25-18-8-16(9-19(11-18)26-2)13-27-21-23-17(14-28-21)10-20(24)22-12-15-6-4-3-5-7-15/h8-9,11,14-15H,3-7,10,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQACIWJSWAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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